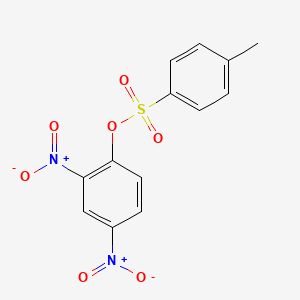
2,4-Dinitrophenyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
2,4-Dinitrophenyl 4-methylbenzenesulfonate is a chemical compound synthesized via a nucleophilic substitution reaction between 2,4-dinitrophenol and p-toluenesulfonyl chloride . The aromatic substituents on the sulfonate group are oriented gauche to one another .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction between 2,4-dinitrophenol and p-toluenesulfonyl chloride . The production of the insoluble pyridinium salt, the pyridine adduct of this compound, was evidence of an unsuccessful reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a C—O—S—C torsion angle of 62.0 (3) . The supramolecular features that contribute to the crystal stability are offset π–π interactions and multiple C—H O interactions .Chemical Reactions Analysis
Nucleophilic substitution reactions at the carbonyl carbon atom are an important class of reactions in biological processes . Analogous to the carbonyl group, nucleophilic substitution reactions of sulfonyl derivatives have also been reported .Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis Method : A study by Stenfors et al. (2020) optimized methods for the formation of sulfonates, including 2,4-dinitrophenyl 4-methylbenzenesulfonates. This approach is noted for its environmental friendliness and adaptability to a wide range of starting materials.
Applications in Analytical Chemistry
- Characterization of Phenols : Lehmann (1971) demonstrated the utility of 2,4-dinitrophenyl ethers, formed by the reaction of phenols with fluoro-2,4-dinitrobenzene, for spectrophotometric and colorimetric analyses in Analytica Chimica Acta.
- Chromatography of Amines and Amino Alcohols : Smith and Jepson (1967) developed methods for chromatography of amines using their 2,4-dinitrophenyl (DNP) derivatives. They emphasized the advantages of using 2,4-dinitrobenzenesulfonic acid as a reagent for forming DNP derivatives in Analytical Biochemistry.
Reaction Mechanisms and Rates
- Nucleophilic Substitution Reactions : Moon et al. (2015) investigated the second-order rate constants for reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with azide ion, exploring regioselectivity and reaction mechanisms in Bulletin of The Korean Chemical Society.
Applications in Medical Research
- Antimycobacterial Agents : Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO(2) release profiles, showing potential as antimycobacterial agents. This includes the synthesis of N-Benzyl-2,4-dinitrobenzenesulfonamide from commercial sources, as noted in Journal of Medicinal Chemistry.
Orientations Futures
The current state of knowledge in the field has sought to capitalize on the chemistry learned on the mechanistic insight of S—O vs C—O bond fission by investigating the effect of different substituents on the reactivity of sulfonates . In future work, various sulfonate analogues could be used as electrophilic substrates in nucleophilic aromatic substitution .
Propriétés
IUPAC Name |
(2,4-dinitrophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c1-9-2-5-11(6-3-9)23(20,21)22-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXDAKVRYHXNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282422 | |
| Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742-25-6 | |
| Record name | NSC25830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-4-Sulfonic Acid 2,4-Dinitro-Phenyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)
![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)





